N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex heterocyclic compound that features a unique fusion of thiazole, pyrimidine, and thiomorpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-12-2-4-13(5-3-12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIRTTWBWONEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include thioamides, aldehydes, and amines under conditions such as refluxing in organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the aromatic ring .
Scientific Research Applications
N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: These heterocycles also feature fused ring systems and are studied for their medicinal properties.
Uniqueness
N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is unique due to its specific combination of thiazole, pyrimidine, and thiomorpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of heterocyclic structures that contribute to its biological properties. The IUPAC name provides insight into its molecular framework, which includes a thiazolo-pyrimidine core and a thiomorpholine moiety.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2S2 |
| Molecular Weight | 385.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various thiazolidinones for their anticancer activity against multiple cell lines including leukemia, melanoma, lung, colon, and breast cancers. The results suggested that derivatives of thiazole and thiazolidinone frameworks could effectively inhibit cancer cell proliferation.
Key Findings
- In vitro Studies : The compound demonstrated a logGI(50) value of -5.38 against certain cancer cell lines .
- Mechanism of Action : The anticancer effects are believed to result from the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It may bind to receptors that regulate cell growth and survival pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could lead to oxidative stress in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest potential antimicrobial effects against various pathogens. The presence of the thiomorpholine group may enhance interaction with microbial targets.
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of thiazole-based compounds for their anticancer activity. Among the tested compounds, those with structural similarities to this compound showed promising results against breast and lung cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiomorpholine moiety significantly influenced antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
